Eupalinolide I

Description

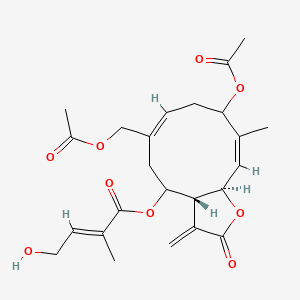

Structure

3D Structure

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(3aR,6E,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19?,20-,21?,22+/m1/s1 |

InChI Key |

HPWMABTYJYZFLK-ZAUIWSEJSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H](C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide I: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide I is a sesquiterpenoid lactone belonging to the guaiane class of natural products. First identified from the plant Eupatorium lindleyanum DC., this compound is part of a larger family of structurally related eupalinolides that have garnered scientific interest for their potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and preliminary biological evaluation of this compound, with a focus on its cytotoxic activity against cancer cell lines. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was first discovered as a new natural product during a phytochemical investigation of Eupatorium lindleyanum DC., a plant belonging to the Asteraceae family. This herb has a history of use in traditional medicine. The discovery was reported by Huo et al. in a 2004 publication in the Journal of Natural Products, which detailed the isolation and structure elucidation of ten new guaiane-type sesquiterpene lactones, named eupalinilides A-J. This compound was designated as compound 9 in this study[1].

The primary natural source of this compound is the whole plant of Eupatorium lindleyanum. Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family and are known for their diverse biological activities[2].

Isolation and Structure Elucidation

The isolation of this compound from Eupatorium lindleyanum involves a systematic extraction and chromatographic separation process. The structural determination was accomplished through extensive spectroscopic analysis.

Experimental Protocols

Plant Material and Extraction:

-

The whole plants of Eupatorium lindleyanum are collected, dried, and powdered.

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

Chromatographic Separation:

-

The chloroform-soluble fraction, being rich in sesquiterpenoid lactones, is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with a nonpolar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography on silica gel and preparative TLC.

-

The final purification step often involves recrystallization to obtain pure this compound.

Structure Elucidation:

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

1D NMR: ¹H NMR and ¹³C NMR spectroscopy to determine the proton and carbon framework.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.

The relative stereochemistry of this compound was established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Biological Activity: Cytotoxicity

Preliminary biological screening of this compound has focused on its cytotoxic effects against cancer cell lines. The study by Huo et al. (2004) evaluated its activity against the P-388 murine leukemia cell line and the A-549 human lung carcinoma cell line[1].

Quantitative Data

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL)[1] |

| This compound | P-388 | Murine Leukemia | > 10 |

| A-549 | Human Lung Carcinoma | > 10 | |

| Eupalinilide B (for comparison) | P-388 | Murine Leukemia | 1.8 |

| A-549 | Human Lung Carcinoma | 2.5 | |

| Eupalinilide E (for comparison) | P-388 | Murine Leukemia | 3.8 |

| A-549 | Human Lung Carcinoma | 4.2 |

Table 1: In vitro cytotoxic activity of this compound and other selected eupalinilides.

Further research by Tian et al. investigated a complex composed of Eupalinolides I, J, and K. This complex was found to inhibit the proliferation of MDA-MB-231 human breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism of action for this complex was linked to the inhibition of the PI3K/Akt signaling pathway and the activation of the p38 MAPK pathway. It is important to note that these findings are for the complex and not for this compound as an individual compound.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound alone have not been extensively elucidated due to its lower cytotoxic potency in initial screens, the study on the this compound, J, and K complex provides a hypothetical framework for its potential mechanism of action if it were to contribute to the complex's activity.

Diagrams

Caption: Generalized workflow for the isolation and biological evaluation of this compound.

Caption: Postulated signaling pathway for the this compound, J, and K complex.

Conclusion and Future Directions

This compound, a guaiane-type sesquiterpenoid lactone from Eupatorium lindleyanum, has been successfully isolated and structurally characterized. While initial in vitro studies did not demonstrate significant cytotoxic activity for the pure compound, its presence in a biologically active complex with other eupalinolides suggests potential synergistic or modulatory roles.

Future research should focus on several key areas:

-

Re-evaluation of Biological Activity: this compound should be screened against a broader panel of cancer cell lines and at higher concentrations to definitively determine its cytotoxic profile.

-

Synergy Studies: Investigating the synergistic effects of this compound with other eupalinolides or known chemotherapeutic agents could reveal its potential as a combination therapy component.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the specific molecular targets and signaling pathways affected by this compound are warranted.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for more extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

References

Eupalinolide I: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Chemical Structure, Properties, and Biological Activities of Eupalinolide I for Drug Discovery and Development

This technical guide provides an in-depth analysis of this compound, a sesquiterpene lactone with significant potential in pharmaceutical research. The document consolidates available data on its chemical structure, physicochemical properties, and biological activities, with a focus on its anti-cancer and anti-inflammatory mechanisms. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a natural compound isolated from the plant Eupatorium lindleyanum. Its chemical structure is characterized by a germacrane-type sesquiterpene lactone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₀O₉ | N/A |

| Molecular Weight | 462.49 g/mol | N/A |

| Appearance | White powder | N/A |

| Melting Point | 186-188 °C | N/A |

| Solubility | Soluble in DMSO, methanol, and ethyl acetate. | N/A |

| SMILES | CC1=C[C@H]2--INVALID-LINK--C)/COC(=O)C)OC(=O)/C(=C/CO)/C">C@HC(=C)C(=O)O2 | N/A |

Table 2: Spectroscopic Data of this compound

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) |

| 6.25 (1H, d, J = 3.2 Hz, H-13a) | 170.5 (C-12) |

| 5.53 (1H, d, J = 3.2 Hz, H-13b) | 169.8 (C-1') |

| 5.38 (1H, t, J = 8.0 Hz, H-6) | 166.4 (C-4') |

| 5.10 (1H, d, J = 9.6 Hz, H-5) | 149.8 (C-4) |

| 4.95 (1H, t, J = 9.6 Hz, H-8) | 140.2 (C-11) |

| 4.55 (2H, s, H-14) | 135.2 (C-10) |

| 4.18 (2H, d, J = 7.2 Hz, H-5') | 125.0 (C-13) |

| 2.10 (3H, s, OAc) | 124.8 (C-5) |

| 1.85 (3H, s, H-4') | 82.5 (C-8) |

| 1.70 (3H, s, H-15) | 78.6 (C-6) |

| 68.9 (C-14) | |

| 61.5 (C-5') | |

| 20.9 (OAc) | |

| 16.2 (C-15) | |

| 14.2 (C-4') |

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-cancer and anti-inflammatory properties. Its biological activity is attributed to its unique chemical structure, particularly the α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.

Anti-Cancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, with a particular focus on breast cancer. A study by Tian et al. investigated a fraction designated F1012-2, which comprises this compound, J, and K. This study revealed that F1012-2 inhibits the proliferation of triple-negative breast cancer (TNBC) cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, including the inhibition of Akt and the activation of the p38 MAPK pathway.[1][2][3][4] While this study was conducted on a mixture of compounds, it provides strong evidence for the potential anti-cancer mechanism of this compound.

Based on these findings, a proposed signaling pathway for the anti-cancer action of this compound is presented below.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide Extracts: A Technical Guide to Their Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones primarily isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., have garnered significant attention in recent years for their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the anti-cancer and anti-inflammatory properties of various Eupalinolide extracts, with a focus on Eupalinolide A, B, J, and O. The document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved in their mechanisms of action.

Anti-Cancer Activity

Eupalinolide extracts have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cell cycle progression and metastasis.

Eupalinolide A (EA)

Eupalinolide A has shown promise in the context of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1][3]

Quantitative Data for Eupalinolide A

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | 10, 20, 30 µM | Inhibition of cell viability | [3] |

| H1299 | Non-Small Cell Lung Cancer | CCK-8 | 10, 20, 30 µM | Inhibition of cell viability | [3] |

| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 20 µM | Increased G2/M phase arrest (2.91% to 21.99%) | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | Flow Cytometry | 20 µM | Increased G2/M phase arrest (8.22% to 18.91%) | [3][4] |

| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 20 µM | Increased apoptosis (1.79% to 47.29%) | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | Flow Cytometry | 20 µM | Increased apoptosis (4.66% to 44.43%) | [3][4] |

| A549 | Non-Small Cell Lung Cancer | - | 20 µM | 2.46-fold increase in ROS production | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | - | 20 µM | 1.32-fold increase in ROS production | [3][4] |

| A549 | Non-Small Cell Lung Cancer | Western Blot | 20 µM | 34% reduction in SCD1 expression | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | Western Blot | 20 µM | 48% reduction in SCD1 expression | [3][4] |

| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | - | - | Inhibition of proliferation and migration | [1] |

Experimental Protocols: Eupalinolide A

-

Cell Viability Assay (CCK-8): A549 and H1299 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well. After reaching approximately 90% confluence, they were treated with Eupalinolide A (10, 20, or 30 µM) for 48 hours. Subsequently, 10 µL of CCK-8 solution was added to each well, and the plates were incubated at 37°C for 1.5 hours. The absorbance was measured at 450 nm.[3]

-

Cell Cycle and Apoptosis Analysis (Flow Cytometry): A549 and H1299 cells were treated with Eupalinolide A. For cell cycle analysis, cells were harvested, fixed, and stained with propidium iodide. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide. The cell populations in different phases of the cell cycle and the percentage of apoptotic cells were determined using a flow cytometer.

-

Western Blotting: A549 and H1299 cells were treated with different concentrations of Eupalinolide A. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., SCD1), followed by incubation with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.[3]

-

In Vivo Xenograft Model: Four-week-old nude mice were injected with A549 cells (1 × 10⁶ in 100 μL Matrigel) into both armpits. Once tumors were visible, the mice were randomly divided into groups and treated with Eupalinolide A (25 and 50 mg/kg) or DMSO. Tumor growth was monitored over time.[3]

Signaling Pathway: Eupalinolide A in NSCLC

Caption: Eupalinolide A induces ferroptosis and apoptosis in NSCLC cells via the ROS/AMPK/mTOR/SCD1 pathway.

Eupalinolide B (EB)

Eupalinolide B has demonstrated anti-cancer effects in pancreatic, liver, and laryngeal cancers.[5][6][7]

Quantitative Data for Eupalinolide B

| Cell Line | Cancer Type | Assay | Concentration | Effect | IC50 | Reference |

| MiaPaCa-2 | Pancreatic Cancer | Viability Assay | 0-10 µM (24h) | Inhibition of viability | - | [5] |

| PANC-1 | Pancreatic Cancer | Viability Assay | 0-10 µM (24h) | Inhibition of viability | - | [5] |

| PL-45 | Pancreatic Cancer | Viability Assay | 0-10 µM (24h) | Inhibition of viability | - | [5] |

| SMMC-7721 | Hepatocarcinoma | Growth Assay | 6-24 µM (24-72h) | Inhibition of growth | - | [5] |

| HCCLM3 | Hepatocarcinoma | Growth Assay | 6-24 µM (24-72h) | Inhibition of growth | - | [5] |

| TU686 | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 6.73 µM | [7] |

| TU212 | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 1.03 µM | [7] |

| M4e | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 3.12 µM | [7] |

| AMC-HN-8 | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 2.13 µM | [7] |

| Hep-2 | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 9.07 µM | [7] |

| LCC | Laryngeal Cancer | Proliferation Assay | - | Inhibition of proliferation | 4.20 µM | [7] |

Experimental Protocols: Eupalinolide B

-

Cell Viability and Proliferation Assays: Pancreatic and laryngeal cancer cell lines were treated with varying concentrations of Eupalinolide B for specified durations (e.g., 24, 48, 72 hours). Cell viability was assessed using standard methods like MTT or CCK-8 assays.

-

Migration and Invasion Assays: Wound healing assays and transwell migration/invasion assays were performed to evaluate the effect of Eupalinolide B on the migratory and invasive capabilities of cancer cells. For the wound healing assay, a scratch was made in a confluent cell monolayer, and the closure of the wound was monitored over time in the presence or absence of the compound. For transwell assays, cells were seeded in the upper chamber of a transwell insert and allowed to migrate or invade through the membrane towards a chemoattractant in the lower chamber.[7]

-

In Vivo Xenograft Model (Laryngeal Cancer): BALB/c nude mice were implanted with 1 × 10⁶ TU212 cells. The mice were then divided into vehicle and treatment groups (10 and 50 mg/kg Eupalinilide B).[7]

-

In Vivo Xenograft Model (Hepatocarcinoma): Nude mice were implanted with SMMC-7721 or HCCLM3 cells. Eupalinolide B was administered intraperitoneally (25-50 mg/kg) every 2 days for 3 weeks. Tumor volume and weight were measured.[5]

Signaling Pathway: Eupalinolide B in Hepatocarcinoma

Caption: Eupalinolide B inhibits hepatocarcinoma cell migration via the ROS-ER-JNK pathway and induces ferroptosis.[6]

Eupalinolide J (EJ)

Eupalinolide J has been identified as a potential anti-metastatic agent and also shows anti-proliferative activity in prostate cancer.[8][9][10]

Quantitative Data for Eupalinolide J

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| U251 | Glioblastoma | MTT | Non-toxic doses | Reduced wound closure rate | [9] |

| MDA-MB-231 | Breast Cancer | MTT | Non-toxic doses | Reduced wound closure rate | [9] |

| PC-3 | Prostate Cancer | MTT | - | Marked anti-proliferative activity | [10] |

Experimental Protocols: Eupalinolide J

-

MTT Assay: Cancer cells (5 × 10³ cells/well) were seeded in a 96-well plate and incubated for 24 hours. They were then treated with different concentrations of Eupalinolide J for 48 hours. Subsequently, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 550 nm.[2]

-

In Vivo Metastasis Model: MDA-MB-231-Luc cells (5 × 10⁵) were injected intravenously into the tail vein of 4-week-old BALB/c nude mice. The mice were then treated with Eupalinolide J (30 mg/kg) or saline every 2 days for 18 days. Metastasis was monitored using in vivo imaging.[2]

Signaling Pathway: Eupalinolide J in Cancer Metastasis

Caption: Eupalinolide J inhibits cancer metastasis by promoting STAT3 ubiquitin-dependent degradation.[8][9]

Eupalinolide O (EO)

Eupalinolide O has shown significant anti-cancer activity against human breast cancer cells.[11]

Experimental Protocols: Eupalinolide O

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry): MDA-MB-468 breast cancer cells were treated with Eupalinolide O. To assess apoptosis, the loss of mitochondrial membrane potential was measured. For cell cycle analysis, cells were stained with a DNA-intercalating dye, and the distribution of cells in different phases of the cell cycle was analyzed.[11]

-

Caspase Activity Assay: The activation of caspases in Eupalinolide O-treated MDA-MB-468 cells was measured to confirm the induction of apoptosis. The effect of a pan-caspase inhibitor, Z-VAD-FMK, was also investigated.[11]

Anti-inflammatory Activity

Eupalinolide extracts, particularly Eupalinolide B, have demonstrated potent anti-inflammatory effects in various models.

Eupalinolide B (EB)

Eupalinolide B has been shown to alleviate rheumatoid arthritis and acute lung injury.[5][12]

Quantitative Data for Eupalinolide B

| Model | Condition | Assay | Concentration/Dose | Effect | IC50 | Reference |

| RAW264.7 cells | LPS-stimulated | NO production | 0-10 µM (1h) | Inhibition of NO production | 2.24 µM | [5] |

| Adjuvant-induced arthritis (AIA) rats | Rheumatoid Arthritis | In vivo | 8-16 mg/kg (i.p., daily, 2 weeks) | Alleviation of rheumatoid arthritis | - | [5] |

| LPS-induced mice | Acute Lung Injury | In vivo | 5-20 mg/kg (i.p.) | Alleviation of acute lung injury | - | [5] |

Experimental Protocols: Eupalinolide B

-

Nitric Oxide (NO) Production Assay: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of Eupalinolide B for 1 hour. The production of NO in the culture supernatant was measured using the Griess reagent.[5]

-

Adjuvant-Induced Arthritis (AIA) Rat Model: Arthritis was induced in rats by injecting complete Freund's adjuvant. The rats were then treated with Eupalinolide B (8-16 mg/kg, i.p.) daily for 2 weeks. The severity of arthritis was assessed by measuring paw swelling and the arthritis index. Serum levels of inflammatory cytokines (TNF-α, IL-1β, MCP-1) were also measured.[5][12]

-

LPS-Induced Acute Lung Injury Mouse Model: Mice were treated with Eupalinolide B (5-20 mg/kg, i.p.) 2 hours before and 6 and 18 hours after LPS administration. The severity of lung injury was evaluated by histological examination and measurement of myeloperoxidase activity.[5]

Signaling Pathway: Eupalinolide B in Rheumatoid Arthritis

Caption: Eupalinolide B alleviates rheumatoid arthritis by promoting apoptosis and autophagy in RA-FLS via the AMPK/mTOR/ULK-1 signaling axis.[12]

Conclusion

The Eupalinolide family of sesquiterpene lactones exhibits a remarkable range of biological activities, particularly in the realms of oncology and inflammation. The data and experimental protocols summarized in this guide highlight their potential as lead compounds for the development of novel therapeutics. The diverse mechanisms of action, involving multiple signaling pathways, underscore the complexity and richness of their pharmacological profiles. Further research is warranted to fully elucidate their therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide I: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preliminary evidence suggests that Eupalinolide I, as a key component of the F1012-2 complex, possesses significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC). The mechanism of action appears to be multifactorial, involving the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) and subsequent DNA damage are also implicated in its cytotoxic effects.

Core Mechanisms of Action (Inferred from F1012-2 Studies)

The anti-tumor activity of the this compound-containing complex, F1012-2, is attributed to several interconnected cellular processes:

-

Induction of Apoptosis: F1012-2 triggers programmed cell death in cancer cells through both the intrinsic and extrinsic caspase-dependent pathways.[1]

-

Cell Cycle Arrest: The complex has been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]

-

Autophagy Activation: F1012-2 can induce autophagy in cancer cells. Interestingly, the inhibition of this process enhances F1012-2-induced apoptosis, suggesting a complex interplay between these two cell-death-related mechanisms.[2]

-

ROS-Mediated DNA Damage: The generation of reactive oxygen species (ROS) is a key event, leading to DNA damage and activation of the MAPK signaling pathway.[3][4]

-

Inhibition of Metastasis: F1012-2 has been observed to inhibit the migration and invasion of cancer cells in vitro.[3]

-

Modulation of Key Signaling Pathways: The anticancer effects are mediated by the activation of the Akt and p38 signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the F1012-2 complex and other related Eupalinolides.

Table 1: Cytotoxicity of Eupalinolide O (a related compound) in Triple-Negative Breast Cancer (TNBC) Cell Lines [5]

| Cell Line | Time Point | IC50 (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 |

Table 2: Cytotoxicity of Eupalinolide J (a component of F1012-2) in Prostate Cancer and TNBC Cell Lines [3][4]

| Cell Line | Time Point | IC50 (µM) |

| PC-3 (Prostate) | 72 h | 2.89 ± 0.28 |

| DU-145 (Prostate) | 72 h | 2.39 ± 0.17 |

| MDA-MB-231 (TNBC) | Not Specified | 3.74 ± 0.58 |

| MDA-MB-468 (TNBC) | Not Specified | 4.30 ± 0.39 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Eupalinolide O and J.[3][5]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment: After cell adherence, treat with varying concentrations of the test compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol for detecting apoptosis by flow cytometry.[3]

-

Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1x binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (PI Staining)

This protocol outlines the analysis of cell cycle distribution.[3]

-

Cell Treatment and Harvesting: Treat cells as required and harvest.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis

A standard protocol for analyzing protein expression levels.

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, cyclins, Akt, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels.[6]

-

Cell Treatment: Treat cells with the compound for the desired time.

-

DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.

-

Washing: Wash the cells three times with serum-free medium.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Visualizations of Signaling Pathways and Workflows

Caption: Workflow for assessing the in vitro anticancer effects of this compound.

Caption: Inferred signaling pathways for this compound based on F1012-2 studies.

Conclusion and Future Directions

The preliminary studies on the this compound-containing complex F1012-2 are promising, suggesting potent anti-cancer activities through a multi-pronged mechanism of action. Future research should focus on isolating this compound to elucidate its specific contributions to the observed effects. Head-to-head comparisons with Eupalinolide J and K would be invaluable in dissecting the individual activities of these closely related compounds. Further in vivo studies with purified this compound are warranted to validate its therapeutic potential.

References

- 1. Eupatorium lindleyanum DC. sesquiterpene fraction F1012-2 regulates p53/NF-κB signaling pathways in human breast cancer [agris.fao.org]

- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Eupalinolides: A Technical Overview

Disclaimer: This technical guide summarizes the current understanding of the anti-inflammatory effects of the Eupalinolide family of sesquiterpene lactones. It is important to note that while extensive research exists for certain members of this family, such as Eupalinolide A and B, specific scientific literature detailing the anti-inflammatory properties of Eupalinolide I is not currently available. The information presented herein is a composite of findings from studies on closely related Eupalinolide compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Eupalinolides

Eupalinolides are a class of natural compounds known as sesquiterpene lactones, primarily isolated from plants of the Eupatorium genus.[1] These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2] Structurally, Eupalinolides share a common germacrane-type sesquiterpene lactone skeleton, with variations in their substituent groups leading to a range of analogues, including Eupalinolide A, B, J, and O.[3][4][5] This guide focuses on the anti-inflammatory mechanisms of action elucidated for various Eupalinolides, providing a basis for potential future investigation into this compound.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Eupalinolides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The most prominently studied pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Eupalinolide B has been shown to effectively suppress this pathway.[5][7]

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Eupalinolide B has been observed to prevent this translocation, thereby downregulating the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

Caption: Eupalinolide B inhibits the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[8] Eupalinolides have demonstrated the ability to modulate these pathways. For instance, Eupalinolide A has been shown to induce autophagy via the ROS/ERK signaling pathway in cancer cells, a mechanism that can also influence inflammatory responses.[8][9] Eupalinolide O has been reported to modulate the Akt/p38 MAPK pathway.[4] By affecting the phosphorylation status of key kinases in these cascades, Eupalinolides can influence the expression of various inflammatory mediators.

Caption: Eupalinolides modulate MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies on the anti-inflammatory effects of various Eupalinolides.

Table 1: In Vitro Anti-inflammatory Activity of Eupalinolide B

| Cell Line | Stimulant | Eupalinolide B Concentration | Measured Parameter | Result | Reference |

| RAW264.7 | LPS | 0-10 μM | NO Production | IC₅₀ = 2.24 μM | [5] |

| RAW264.7 | Pg-LPS | 8 µM | p-IκBα protein levels | Significant decrease | [7] |

| RAW264.7 | Pg-LPS | 8 µM | p-NF-κB p65 protein levels | Significant decrease | [7] |

| RAW264.7 | Pg-LPS | Not specified | TNF-α, IL-6, IL-1β mRNA | Significant decrease | [7] |

| RAW264.7 | Pg-LPS | Not specified | TNF-α, IL-6, IL-1β protein | Significant decrease | [7] |

LPS: Lipopolysaccharide, Pg-LPS: Porphyromonas gingivalis-lipopolysaccharide, NO: Nitric Oxide, IC₅₀: Half-maximal inhibitory concentration, p-: phosphorylated.

Table 2: In Vivo Anti-inflammatory Activity of Eupalinolide B

| Animal Model | Condition | Eupalinolide B Dosage | Measured Parameter | Result | Reference |

| Mice | LPS-induced acute lung injury | 5-20 mg/kg (i.p.) | Lung injury score, MPO activity | Significant reduction | [5] |

| Rats | Adjuvant-induced arthritis | Not specified | Paw swelling, arthritis index | Significant reduction | [1] |

| Rats | Adjuvant-induced arthritis | Not specified | Serum TNF-α, IL-1β, MCP-1 | Significant reduction | [1] |

i.p.: intraperitoneal, MPO: Myeloperoxidase.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Eupalinolides.

In Vitro Nitric Oxide (NO) Production Assay

Objective: To determine the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.

Protocol:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the Eupalinolide compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

-

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Caption: Workflow for in vitro NO production assay.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of a compound on the protein expression and phosphorylation status of key components of the NF-κB signaling pathway.

Protocol:

-

Cell Lysis: RAW264.7 cells, after treatment with Eupalinolide and stimulation with LPS, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.

Protocol:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The Eupalinolide compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals. The left hind paw is injected with saline as a control.

-

Measurement of Paw Volume: The volume of both hind paws is measured at various time points after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Conclusion and Future Directions

The available evidence strongly suggests that Eupalinolides, particularly Eupalinolide B, possess significant anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of the NF-κB and modulation of the MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

While no specific data currently exists for this compound, its structural similarity to other active Eupalinolides suggests that it may also exhibit anti-inflammatory effects. Future research should focus on isolating or synthesizing this compound and evaluating its activity in established in vitro and in vivo models of inflammation. Such studies would be crucial in determining its potential as a novel anti-inflammatory agent and would contribute to a more complete understanding of the structure-activity relationships within the Eupalinolide family. Further investigations into its effects on other inflammatory pathways, such as the NLRP3 inflammasome, could also provide valuable insights into its therapeutic potential.

References

- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Eupatilin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cytotoxic Landscape of Eupalinolides: A Technical Guide for Cancer Researchers

An In-depth Examination of the Anti-neoplastic Properties of Eupalinolide Analogues on Various Cancer Cell Lines.

Introduction

Eupalinolides, a class of sesquiterpene lactones primarily isolated from the plant Eupatorium lindleyanum, have emerged as promising candidates in the field of oncology research. This technical guide provides a comprehensive overview of the cytotoxic effects of various Eupalinolide analogues—specifically Eupalinolide A, B, J, and O—on a range of cancer cell lines. While research on Eupalinolide I as a singular agent is limited, a complex containing this compound, J, and K has been shown to induce apoptosis and cell cycle arrest. This document will synthesize the current understanding of the mechanisms of action, key signaling pathways, and experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values of different Eupalinolide analogues across various cancer cell lines, providing a comparative view of their cytotoxic potency.

Table 1: IC50 Values of Eupalinolide A (EA) in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| MHCC97-L | Hepatocellular Carcinoma | 48 h | ~10 |

| HCCLM3 | Hepatocellular Carcinoma | 48 h | ~10 |

| A549 | Non-small cell lung cancer | Not Specified | Not Specified |

| H1299 | Non-small cell lung cancer | Not Specified | Not Specified |

Table 2: IC50 Values of Eupalinolide B (EB) in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| HCCLM3 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| TU686 | Laryngeal Cancer | Not Specified | 6.73 |

| TU212 | Laryngeal Cancer | Not Specified | 1.03 |

| M4e | Laryngeal Cancer | Not Specified | 3.12 |

| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 |

| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 |

| LCC | Laryngeal Cancer | Not Specified | 4.20 |

Table 3: IC50 Values of Eupalinolide J (EJ) in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| PC-3 | Prostate Cancer | 72 h | 2.89 ± 0.28 |

| DU-145 | Prostate Cancer | 72 h | 2.39 ± 0.17 |

| U251 | Glioblastoma | 24 h | > 5 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | > 5 |

Table 4: Apoptotic Effects of Eupalinolide Analogues

| Eupalinolide Analogue | Cancer Cell Line | Apoptosis Induction | Key Markers |

| Eupalinolide A | A549, H1299 | Yes | Increased apoptotic rate from 1.79% to 47.29% in A549 and 4.66% to 44.43% in H1299.[1] |

| Eupalinolide J | PC-3, DU-145 | Yes | Increased apoptotic cells, activation of caspase-3 and -9.[2] |

| Eupalinolide O | MDA-MB-468 | Yes | Increased apoptotic cells, activation of caspases.[3] |

| Eupalinolide O | Triple-Negative Breast Cancer Cells | Yes | Increased apoptosis, decreased mitochondrial membrane potential, elevated caspase-3 activity.[4] |

Table 5: Cell Cycle Arrest Induced by Eupalinolide Analogues

| Eupalinolide Analogue | Cancer Cell Line | Cell Cycle Phase Arrest | Key Markers |

| Eupalinolide A | MHCC97-L, HCCLM3 | G1 Phase | Downregulation of CDK2, CDK4, cyclin E1, and cyclin D1.[5] |

| Eupalinolide A | A549, H1299 | G2/M Phase | Increased proportion of G2-phase cells from 2.91% to 21.99% in A549 and 8.22% to 18.91% in H1299.[1] |

| Eupalinolide J | PC-3, DU-145 | G0/G1 Phase | Increased percentage of cells in G0/G1 phase.[2] |

| Eupalinolide O | MDA-MB-468 | G2/M Phase | Decreased expression of cyclin B1 and cdc2.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the cited studies on Eupalinolides.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., U251, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C.[6]

-

Treatment: Cells are treated with various concentrations of the Eupalinolide analogue for a specified duration (e.g., 24, 48, or 72 hours).[2][6]

-

MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[6]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[6] The IC50 value is then calculated.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the Eupalinolide analogue for the desired time.

-

Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1x binding buffer.[2]

-

Staining: 5 µL of Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) are added to the cell suspension.[2]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[2]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the Eupalinolide analogue, harvested, and washed.

-

Fixation: Cells are fixed, typically with cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Eupalinolide analogues exert their cytotoxic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

General Experimental Workflow

Caption: A generalized workflow for investigating the cytotoxic effects of this compound.

Eupalinolide A (EA) Signaling Pathway in Hepatocellular Carcinoma

Caption: Eupalinolide A induces autophagy and cell death via the ROS/ERK signaling pathway.[5]

Eupalinolide A (EA) Signaling Pathway in Non-Small Cell Lung Cancer

Caption: Eupalinolide A targets the ROS-AMPK-mTOR-SCD1 axis to induce apoptosis and ferroptosis.[1]

Eupalinolide J (EJ) Signaling Pathway in Cancer Metastasis

Caption: Eupalinolide J promotes STAT3 degradation to inhibit cancer metastasis.[6]

Eupalinolide O (EO) Signaling Pathway in Triple-Negative Breast Cancer

References

- 1. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide I: A Literature Review and Research History

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers a range of eupalinolide compounds derived from Eupatorium lindleyanum. However, specific quantitative data, detailed experimental protocols, and in-depth mechanistic studies on eupalinolide I are notably scarce in publicly available research. This guide provides a comprehensive overview of the existing knowledge on this compound and presents a detailed analysis of its closely related and well-studied analogs—eupalinolides A, B, J, and O—to offer insights into its potential biological activities and mechanisms of action. The distinction between data pertaining to this compound and its analogs is explicitly stated throughout this document.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse pharmacological activities.[1][2] It is isolated from Eupatorium lindleyanum, a plant used in traditional Chinese medicine.[3][4] The chemical formula for this compound is C24H30O9, with a molecular weight of 462.5 g/mol .[3] While research suggests that this compound possesses anti-inflammatory and antitumor properties, specific experimental data to quantify these effects are limited.[3] One study mentioned a complex denoted as F1012-2, which consists of eupalinolides I, J, and K, and reported its activity in inducing apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells.[1][5] However, the individual contribution of this compound to this effect was not detailed.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C24H30O9 | [3] |

| Molecular Weight | 462.5 g/mol | [3] |

| Source | Eupatorium lindleyanum | [3][4] |

| Chemical Class | Sesquiterpene Lactone | [1][2] |

Biological Activities of Eupalinolide Analogs

Due to the limited specific data on this compound, this section details the well-documented biological activities of its close analogs. These findings provide a valuable framework for predicting the potential therapeutic applications of this compound.

Anticancer Activity

Eupalinolide analogs have demonstrated significant potential as anticancer agents, particularly against breast, pancreatic, and laryngeal cancers.

| Compound | Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 µM | Not Specified | |

| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 µM | Not Specified | |

| Eupalinolide B | M4e | Laryngeal Cancer | 3.12 µM | Not Specified | |

| Eupalinolide B | AMC-HN-8 | Laryngeal Cancer | 2.13 µM | Not Specified | |

| Eupalinolide B | Hep-2 | Laryngeal Cancer | 9.07 µM | Not Specified | |

| Eupalinolide B | LCC | Laryngeal Cancer | 4.20 µM | Not Specified | |

| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 µM | 72 hr | |

| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 µM | 72 hr | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 µM | 24 hr | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 µM | 48 hr | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 µM | 72 hr | |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 µM | 24 hr | |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 µM | 48 hr | |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 µM | 72 hr |

Anti-inflammatory Activity

Eupalinolide B has been shown to possess anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, eupalinolide B inhibited the production of nitric oxide (NO) with an IC50 value of 2.24 µM.

Mechanisms of Action of Eupalinolide Analogs

Research into the mechanisms of action of eupalinolide analogs has revealed their influence on several key signaling pathways involved in cancer progression and inflammation.

Induction of Apoptosis and Cell Cycle Arrest

Eupalinolides J and O have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Eupalinolide J induces G0/G1 phase arrest in prostate cancer cells, while a complex containing eupalinolides I, J, and K induces G2/M phase arrest in breast cancer cells.[1][5] Eupalinolide O also induces G2/M phase arrest in breast cancer cells.

Modulation of Signaling Pathways

Several key signaling pathways are modulated by eupalinolide analogs:

-

STAT3 Pathway: Eupalinolide J has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[1] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of downstream targets like MMP-2 and MMP-9, which are crucial for cancer cell metastasis.[1]

-

Akt/mTOR Pathway: The complex of eupalinolides I, J, and K has been observed to inhibit the Akt signaling pathway. Eupalinolide O has also been shown to suppress the Akt pathway in breast cancer cells.

-

NF-κB Pathway: Eupalinolide B has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

Experimental Protocols for Key Experiments (Based on Eupalinolide Analogs)

The following are detailed methodologies for key experiments that have been used to characterize the biological activities of eupalinolide analogs. These protocols can serve as a guide for designing experiments to investigate this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cancer cells.

-

Methodology:

-

Cancer cells (e.g., MDA-MB-231, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the eupalinolide analog for specified durations (e.g., 24, 48, 72 hours).

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Apoptosis Analysis (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after treatment with a eupalinolide analog.

-

Methodology:

-

Cells are treated with the compound for a specified time.

-

Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

The cells are then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.

-

Western Blotting

-

Objective: To detect the expression levels of specific proteins in key signaling pathways.

-

Methodology:

-

Cells are treated with the eupalinolide analog and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p-Akt, GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Workflows

Diagram 1: Eupalinolide J-Mediated Inhibition of the STAT3 Pathway

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1402067-84-8 | CGC06784 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sesquiterpene Lactones from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene lactones isolated from Eupatorium lindleyanum, a plant with a history of use in traditional medicine for treating respiratory ailments.[1] This document summarizes the chemical diversity of these compounds, their significant biological activities, and the methodologies employed for their study. Particular focus is given to their potential as cytotoxic and anti-inflammatory agents, including their mechanisms of action involving key cellular signaling pathways.

Isolated Sesquiterpene Lactones and Their Structures

A significant number of sesquiterpene lactones, primarily belonging to the germacrane and guaiane skeletal types, have been isolated from Eupatorium lindleyanum.[2][3] These compounds exhibit a wide range of structural diversity, which contributes to their varied biological activities.

Biological Activities of Sesquiterpene Lactones from Eupatorium lindleyanum

The sesquiterpene lactones from E. lindleyanum have demonstrated potent biological effects, most notably cytotoxic and anti-inflammatory activities. These properties position them as compounds of interest for further investigation in drug discovery programs.

Cytotoxic Activity

Several sesquiterpene lactones from this plant have been evaluated for their cytotoxicity against various human cancer cell lines. The data, summarized in Table 1, highlight the potential of these compounds as anticancer agents.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

| Compound | Cell Line | IC50 (µM) | Reference |

| Eupalinolide A | A-549 | 4.8 | [2] |

| BGC-823 | 3.2 | [2] | |

| SMMC-7721 | 6.5 | [2] | |

| HL-60 | 1.9 | [2] | |

| Eupalinolide B | A-549 | 2.5 | [2] |

| BGC-823 | 1.8 | [2] | |

| SMMC-7721 | 3.1 | [2] | |

| HL-60 | 0.9 | [2] | |

| Eupalinolide C | A-549 | 7.2 | [2] |

| BGC-823 | 5.4 | [2] | |

| SMMC-7721 | 8.1 | [2] | |

| HL-60 | 2.7 | [2] | |

| Eupalinolide D | A-549 | 6.9 | [2] |

| BGC-823 | 4.6 | [2] | |

| SMMC-7721 | 7.5 | [2] | |

| HL-60 | 2.3 | [2] | |

| Eupalinolide E | A-549 | 3.1 | [2] |

| BGC-823 | 2.2 | [2] | |

| SMMC-7721 | 4.3 | [2] | |

| HL-60 | 1.2 | [2] | |

| Eupalinilide B | P-388 | 1.5 | [3] |

| A-549 | 2.8 | [3] | |

| Eupalinilide E | P-388 | 0.8 | [3] |

| A-549 | 1.9 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds have also been a subject of investigation. Studies have shown their ability to modulate key inflammatory mediators. For instance, several eupalinolides have been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[4][5]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

| Compound | Assay | Effect | Reference |

| Eupalinolide L | TNF-α and IL-6 reduction in LPS-stimulated RAW 264.7 cells | Significant reduction (p < 0.001) | [4] |

| Eupalinolide M | TNF-α and IL-6 reduction in LPS-stimulated RAW 264.7 cells | Significant reduction (p < 0.001) | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the isolation, characterization, and biological evaluation of sesquiterpene lactones from E. lindleyanum.

Isolation and Purification of Sesquiterpene Lactones

The general workflow for the isolation and purification of sesquiterpene lactones from E. lindleyanum is depicted below.

Figure 1. General workflow for the isolation of sesquiterpene lactones.

A detailed protocol for preparative isolation using High-Speed Counter-Current Chromatography (HSCCC) has also been reported.[6]

-

Plant Material: The aerial parts of Eupatorium lindleyanum are collected, dried, and powdered.[7]

-

Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[7]

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.[7]

-

Chromatographic Separation: The fractions, particularly the chloroform and ethyl acetate fractions which are rich in sesquiterpene lactones, are subjected to repeated column chromatography on silica gel and Sephadex LH-20.[8] Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the compounds.

-

Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpene lactones.[4]

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecules.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated sesquiterpene lactones is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

-

Cell Culture: Human cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Measurement of TNF-α and IL-6)

The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.[4]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with different concentrations of the sesquiterpene lactones for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS).

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-stimulated control group.

Mechanism of Action: Inhibition of PI3K-Akt and MAPK-NF-κB Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the anti-inflammatory effects of sesquiterpenoid lactones from E. lindleyanum. One key mechanism involves the dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways. These pathways are critical regulators of the inflammatory response.

Figure 2. Inhibition of PI3K-Akt and MAPK-NF-κB pathways by sesquiterpenoid lactones.

In the context of inflammation, such as that induced by LPS, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades. This includes the activation of the PI3K-Akt pathway and the MAPK pathway (comprising ERK, p38, and JNK). These pathways converge on the activation of the transcription factor NF-κB. Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, leading to the production of cytokines like TNF-α, IL-6, and IL-1β.

Sesquiterpenoid lactones from E. lindleyanum have been shown to inhibit the phosphorylation of key proteins in both the PI3K-Akt and MAPK pathways. This dual inhibition prevents the subsequent activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mitigating the inflammatory response. This mechanism provides a strong rationale for the observed anti-inflammatory effects of these natural products.

Conclusion

Eupatorium lindleyanum is a rich source of structurally diverse sesquiterpene lactones with potent cytotoxic and anti-inflammatory activities. The information presented in this guide, including the quantitative biological data and detailed experimental protocols, provides a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of their mechanism of action, particularly the inhibition of the PI3K-Akt and MAPK-NF-κB signaling pathways, offers exciting avenues for the development of novel therapeutic agents for cancer and inflammatory diseases. Further research is warranted to fully explore the therapeutic potential of these promising natural compounds.

References

- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography [mdpi.com]

- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Eupalinolide I Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupalinolide I is a sesquiterpene lactone that has been identified as a component of complexes with potential anticancer properties. While research on this compound as an isolated compound is limited, initial screenings of a complex containing this compound, J, and K have demonstrated significant bioactivity against breast cancer cells. This technical guide provides a comprehensive overview of the available data on the bioactivity of this Eupalinolide complex, alongside contextual data from closely related Eupalinolides (A, B, J, K, and O) to offer predictive insights into the potential therapeutic applications of this compound. The guide details the experimental protocols used in these initial studies and visualizes the key signaling pathways implicated in the observed anticancer and anti-inflammatory effects.

Bioactivity of a this compound, J, and K Complex

Initial bioactivity screening of this compound has been conducted as part of a complex, designated F1012-2, which also contains Eupalinolide J and Eupalinolide K. This complex has shown promising anticancer activity.

Anticancer Activity

A study investigating the effects of the F1012-2 complex on human breast cancer cells (MDA-MB-231) revealed significant inhibitory effects on cell proliferation. The observed mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Signaling Pathway Modulation

The anticancer effects of the F1012-2 complex have been linked to the modulation of key signaling pathways. Specifically, treatment of MDA-MB-231 cells with the complex resulted in a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway.[1]

Contextual Bioactivity Data from Related Eupalinolides

Given the limited data on this compound alone, the bioactivities of other structurally similar Eupalinolides provide valuable context for its potential therapeutic effects.

Anticancer Activity of Eupalinolides A, B, J, K, and O

Multiple studies have demonstrated the potent anticancer activities of various Eupalinolides across a range of cancer cell lines.

| Eupalinolide Derivative | Cancer Type | Cell Line(s) | Observed Effects | Key Signaling Pathways |

| Eupalinolide A | Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Inhibition of proliferation and migration, G1 phase arrest, induction of autophagy.[2][3] | ROS/ERK[2][3] |

| Non-Small Cell Lung Cancer | A549, H1299 | Inhibition of proliferation and migration, G2/M phase arrest, induction of apoptosis and ferroptosis.[4] | ROS-AMPK-mTOR-SCD1[4] | |

| Eupalinolide B | Pancreatic Cancer | MiaPaCa-2, PANC-1, PL-45 | Inhibition of cell viability.[5] | Induces apoptosis, elevates ROS, promotes autophagy.[5] |

| Liver Cancer | SMMC-7721, HCCLM3 | Inhibition of cell growth and migration.[5] | ROS-ER-JNK[5] | |

| Eupalinolide J | Prostate Cancer | PC-3, DU-145 | Inhibition of proliferation, induction of apoptosis, G0/G1 phase arrest, DNA damage.[6] | Upregulation of γH2AX, p-Chk1, p-Chk2.[6] |

| Breast Cancer (Metastasis) | MDA-MB-231 | Inhibition of cancer cell metastasis.[7] | Promotes STAT3 ubiquitin-dependent degradation.[7] | |

| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-468, BT-549 | Inhibition of cell viability and proliferation, induction of apoptosis.[8][9] | ROS generation, Akt/p38 MAPK[9] |

Anti-inflammatory Activity of Eupalinolides

Certain Eupalinolides have also been investigated for their anti-inflammatory properties.

| Eupalinolide Derivative | Inflammatory Model | Key Effects | Key Signaling Pathways |

| Eupalinolide B | Rheumatoid Arthritis (RA) | Alleviates RA by promoting apoptosis and autophagy in fibroblast-like synoviocytes.[10] | AMPK/mTOR/ULK-1[10] |